N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
CAS No.: 941930-13-8
VCID: VC6754143
Molecular Formula: C20H18ClN3O3
Molecular Weight: 383.83
* For research use only. Not for human or veterinary use.
![N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide - 941930-13-8](/images/structure/VC6754143.png)
Description |
N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that belongs to the pyridazine class of heterocyclic compounds. Despite its specific name not being directly mentioned in the provided search results, this compound can be analyzed based on its structural components and related chemical properties. Synthesis and PreparationThe synthesis of such compounds typically involves multi-step reactions, including condensation and cyclization processes. For example, similar pyridazine derivatives can be prepared by reacting appropriate precursors in the presence of catalysts or bases . Synthesis Steps
Biological ActivityPyridazine derivatives have shown potential in various biological applications, including anti-inflammatory and antimicrobial activities . The specific biological activity of N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its structural features and functional groups. Potential Applications
Safety and HandlingHandling of this compound should follow standard safety protocols for organic chemicals, including wearing protective gear and avoiding exposure to heat or moisture. Specific hazard statements and precautionary measures would be detailed in a Safety Data Sheet (SDS), which is not available for this specific compound. Safety Precautions
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CAS No. | 941930-13-8 |
Product Name | N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
Molecular Formula | C20H18ClN3O3 |
Molecular Weight | 383.83 |
IUPAC Name | N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Standard InChI | InChI=1S/C20H18ClN3O3/c1-2-27-15-9-7-14(8-10-15)17-11-12-20(26)24(23-17)13-19(25)22-18-6-4-3-5-16(18)21/h3-12H,2,13H2,1H3,(H,22,25) |
Standard InChIKey | ZQDJKXQTZUBLCL-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl |
Solubility | not available |
PubChem Compound | 7662339 |
Last Modified | Aug 18 2023 |
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